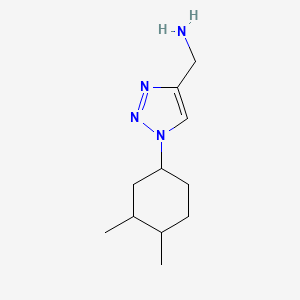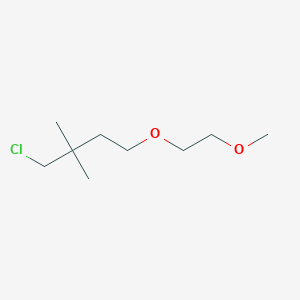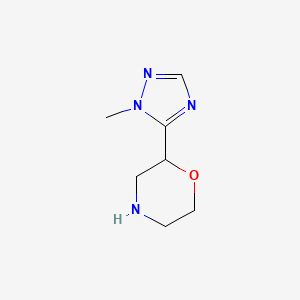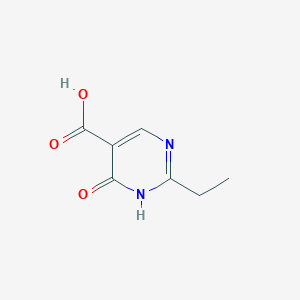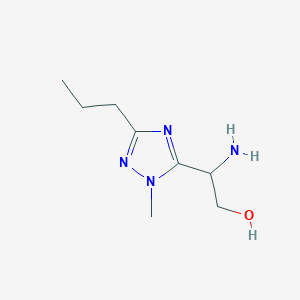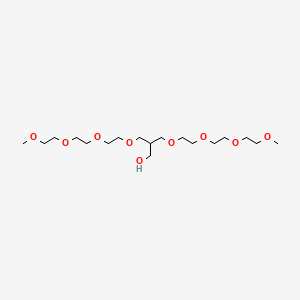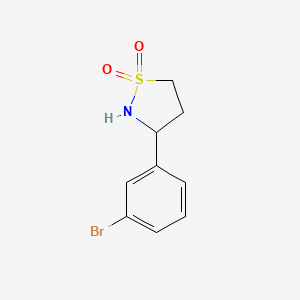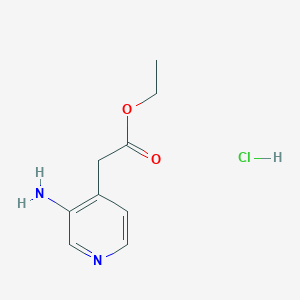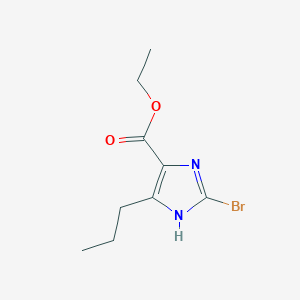
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position, a propyl group at the 5-position, and an ethyl ester group at the 4-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes bromination, esterification, and cyclization steps, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted imidazoles with various functional groups.
- Reduced alcohol derivatives.
- Oxidized carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate can be compared with other substituted imidazoles:
Ethyl 2-bromo-1H-imidazole-5-carboxylate: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: Differing in the position and type of substituents, affecting its chemical properties and uses.
Uniqueness: The unique combination of bromine, propyl, and ethyl ester groups in this compound imparts specific reactivity and versatility, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
113444-44-3 |
|---|---|
Fórmula molecular |
C9H13BrN2O2 |
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-6-7(8(13)14-4-2)12-9(10)11-6/h3-5H2,1-2H3,(H,11,12) |
Clave InChI |
KKVQODVXTZLJLO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(N1)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


